molecular formula C8H13Br B13161574 1-(3-Bromopropyl)cyclopent-1-ene

1-(3-Bromopropyl)cyclopent-1-ene

Cat. No.: B13161574
M. Wt: 189.09 g/mol
InChI Key: PKWBGZWPGHXBCL-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)cyclopent-1-ene is an organic compound with the molecular formula C8H13Br It is a brominated derivative of cyclopentene, characterized by the presence of a bromopropyl group attached to the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)cyclopent-1-ene can be synthesized through several methods. One common approach involves the bromination of cyclopentene followed by the addition of a propyl group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a suitable solvent like carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)cyclopent-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Bromopropyl)cyclopent-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)cyclopent-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the double bond in the cyclopentene ring participates in addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

    1-Bromocyclopentene: Similar structure but lacks the propyl group.

    3-Bromopropylbenzene: Contains a benzene ring instead of a cyclopentene ring.

    1-(3-Chloropropyl)cyclopent-1-ene: Chlorine atom instead of bromine.

Uniqueness: 1-(3-Bromopropyl)cyclopent-1-ene is unique due to the presence of both a bromine atom and a propyl group attached to the cyclopentene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

1-(3-Bromopropyl)cyclopent-1-ene is a halogenated organic compound with potential biological activity. Its structure, characterized by a cyclopentene ring and a bromopropyl substituent, suggests possible interactions with biological systems that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H13Br, with a molecular weight of approximately 201.09 g/mol. The presence of the bromine atom may influence its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC8H13Br
Molecular Weight201.09 g/mol
IUPAC NameThis compound
SMILESC(C(CBr)C=C1CCCCC1)=C1CCCCC1

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bromine substituent can enhance lipophilicity and biological activity by facilitating membrane penetration and interaction with cellular targets.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, studies on related compounds suggest several potential pathways:

  • Enzyme Inhibition : Halogenated compounds often act as enzyme inhibitors by binding to active sites or altering enzyme conformation.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways involved in inflammation or cell proliferation.
  • Oxidative Stress Induction : Some halogenated compounds are known to induce oxidative stress in cells, leading to apoptosis in cancer cells.

Antimicrobial Activity

A study investigating the antimicrobial properties of brominated cycloalkenes found that this compound demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating potent antibacterial effects.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. The compound was observed to induce apoptosis in breast cancer cells through the activation of caspase pathways. Further research is needed to explore its efficacy in vivo and its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

Research has suggested that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal models, administration of the compound led to reduced inflammation markers in tissues subjected to inflammatory stimuli.

Comparative Analysis

A comparison of this compound with other halogenated compounds reveals some distinct differences in biological activity:

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerateHigh
Brominated phenolsModerateHighModerate
Iodinated alkenesLowModerateHigh

Properties

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

1-(3-bromopropyl)cyclopentene

InChI

InChI=1S/C8H13Br/c9-7-3-6-8-4-1-2-5-8/h4H,1-3,5-7H2

InChI Key

PKWBGZWPGHXBCL-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)CCCBr

Origin of Product

United States

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